2,5-Difluorostyrene

Vue d'ensemble

Description

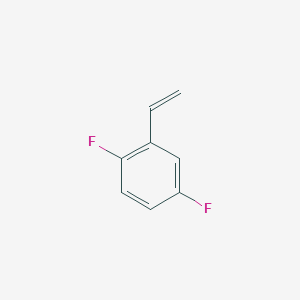

2,5-Difluorostyrene is an organic compound with the molecular formula C8H6F2 It is a derivative of styrene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Difluorostyrene can be synthesized through several methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with triphenylphosphine and sodium chlorodifluoroacetate in an anhydrous solvent like diglyme. The reaction mixture is heated and stirred under nitrogen atmosphere, followed by distillation to obtain the product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Difluorostyrene undergoes various chemical reactions, including:

Addition Reactions: For example, the addition of hydrogen fluoride (HF) in the presence of potassium fluoride (KF) and crown ether to form 2,2,2-trifluoroethylarenes.

Photoredox Reactions: The compound can participate in photoredox reactions, where it forms difluorinated sulfides under visible light catalysis.

Common Reagents and Conditions:

Addition Reactions: Reagents like HF and KF in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Photoredox Reactions: Catalysts like 9-phenylacridine and thiols under visible light.

Major Products:

Addition Reactions: 2,2,2-Trifluoroethylarenes.

Photoredox Reactions: Difluorinated sulfides.

Applications De Recherche Scientifique

Chemical Synthesis

1. Synthetic Intermediates

2,5-Difluorostyrene serves as a valuable intermediate in the synthesis of various fluorinated compounds. Its unique electronic properties due to the presence of fluorine atoms enhance its reactivity in substitution reactions. For instance, it can be utilized in the palladium-catalyzed difluoroolefination reactions to produce gem-difluoroalkenes, which are important in medicinal chemistry as bioisosteres for carbonyl groups .

2. Polymer Chemistry

In polymer chemistry, this compound can be polymerized to create fluorinated polymers with enhanced thermal and chemical stability. These materials are beneficial for applications requiring high resistance to solvents and heat. The incorporation of this compound into copolymers has been shown to improve the mechanical properties and thermal stability of the resulting materials .

Medicinal Chemistry

1. Drug Development

The incorporation of fluorinated compounds like this compound in drug design has been extensively studied due to their ability to modulate biological activity. Fluorine atoms can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates. For example, modifications using this compound have led to the development of new anti-cancer agents and antibiotics .

2. Structure-Activity Relationship Studies

Research has demonstrated that this compound derivatives exhibit varying biological activities based on their structural modifications. Case studies have shown that specific substitutions can enhance efficacy against certain targets while reducing toxicity .

Material Science

1. Coatings and Adhesives

Due to its chemical stability and hydrophobic properties, this compound is used in formulating advanced coatings and adhesives. These materials are particularly useful in environments where resistance to moisture and chemicals is critical .

2. Electronic Applications

In electronics, fluorinated compounds like this compound are explored for their potential use in semiconductor materials and insulating layers due to their dielectric properties .

Case Study 1: Synthesis of Gem-Difluoroalkenes

A study demonstrated an efficient method for synthesizing gem-difluoro-2-trifluromethyl styrene derivatives using palladium catalysis with this compound as a starting material. The reaction conditions were optimized for broad substrate scope and good yields, showcasing the practical applications of this compound in synthetic chemistry .

Case Study 2: Drug Development

In a series of experiments aimed at developing new antibiotics, researchers modified existing structures by incorporating this compound derivatives. The resulting compounds showed improved activity against resistant bacterial strains while maintaining lower toxicity profiles compared to their non-fluorinated counterparts .

Mécanisme D'action

The mechanism by which 2,5-difluorostyrene exerts its effects involves the formation of reactive intermediates, such as fluoroalkyl radicals, during photoredox reactions. These radicals can participate in various chemical transformations, leading to the formation of new compounds with desired properties . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparaison Avec Des Composés Similaires

- 2,4-Difluorostyrene

- 2,6-Difluorostyrene

- 3,5-Difluorostyrene

Comparison: 2,5-Difluorostyrene is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it can undergo. For instance, the 2,5-substitution pattern can lead to different electronic effects compared to other difluorostyrenes, affecting the compound’s behavior in addition and photoredox reactions .

Activité Biologique

2,5-Difluorostyrene is a fluorinated derivative of styrene that has garnered attention in various fields, particularly in medicinal chemistry and materials science. The unique positioning of the fluorine atoms at the 2 and 5 positions of the benzene ring significantly influences its chemical properties, biological activity, and potential therapeutic applications.

The molecular formula for this compound is C8H6F2, and its structure can be represented as follows:

The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and development.

Enzyme Inhibition

Research indicates that this compound and its derivatives exhibit potential biological activity through enzyme inhibition. The fluorine atoms contribute to strong interactions with active sites on enzymes, which can alter their activity. For instance, studies have shown that difluorostyrene derivatives can inhibit specific enzymes involved in metabolic pathways, making them candidates for further investigation in pharmacological applications.

Antifungal Activity

In vitro studies have demonstrated that certain analogs of this compound possess antifungal properties. For example, derivatives have been tested against Candida species with promising results. One study reported a minimum inhibitory concentration (MIC) of 0.8 μg/mL against C. albicans, indicating significant antifungal efficacy .

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal activity of various difluorostyrene derivatives against azole-resistant strains of C. albicans. The results showed that some compounds exhibited MIC values significantly lower than those of conventional antifungals like fluconazole, suggesting a potential alternative treatment for resistant infections .

- Enzyme Interaction Studies : Another research focused on the interaction of this compound with cytochrome P450 enzymes. The findings indicated that the compound could modulate enzyme activity, which is crucial for drug metabolism and detoxification processes in the liver .

Comparative Analysis of Similar Compounds

The biological activity of this compound can be contrasted with other difluorostyrene isomers. The following table summarizes key differences:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2,3-Difluorostyrene | Fluorine at positions 2 and 3 | Different reactivity compared to this compound |

| 3,4-Difluorostyrene | Fluorine at positions 3 and 4 | Exhibits distinct electronic properties affecting polymerization |

| This compound | Fluorine at positions 2 and 5 | Notable for its specific enzyme interactions and potential therapeutic applications |

Propriétés

IUPAC Name |

2-ethenyl-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIWLDCXHHMNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619144 | |

| Record name | 2-Ethenyl-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305371-97-5 | |

| Record name | 2-Ethenyl-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of poly-2,5-difluorostyrene influence its molecular motion?

A1: The research paper "Molecular motion in poly-2,5-difluorostyrene determined by nuclear magnetic resonance" [] utilizes NMR to investigate the molecular motions present within poly-2,5-difluorostyrene. While the abstract doesn't provide specific details on the findings, it highlights the use of NMR as a tool to understand how the structure of this polymer, including the presence of the fluorine atoms, impacts its flexibility and movement at a molecular level. This information is crucial for predicting the polymer's physical properties and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.